molecular formula C7H15BrO B8646644 5-Bromo-2,2-dimethylpentan-1-ol CAS No. 411217-72-6

5-Bromo-2,2-dimethylpentan-1-ol

Cat. No.: B8646644
CAS No.: 411217-72-6
M. Wt: 195.10 g/mol
InChI Key: WMOFCIBGNJYRRC-UHFFFAOYSA-N
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Description

5-Bromo-2,2-dimethylpentan-1-ol is a valuable brominated alcohol intermediate in sophisticated organic synthesis pathways. Its molecular structure, featuring a primary alcohol and a terminal bromine atom separated by a neopentyl core, makes it a versatile building block for constructing more complex molecules. This compound has been utilized in multi-step synthetic routes, including reactions facilitated by lithium borohydride in methanol and dichloromethane solvents . The terminal bromide acts as a competent leaving group, enabling nucleophilic substitution reactions to extend the carbon chain or introduce new functional groups, while the alcohol can be selectively protected or oxidized. Research applications leverage this bifunctionality in the synthesis of complex target structures, as evidenced by its use in methodologies documented in leading scientific journals . This reagent is provided strictly for research and development purposes in a laboratory setting.

Properties

CAS No.

411217-72-6

Molecular Formula

C7H15BrO

Molecular Weight

195.10 g/mol

IUPAC Name

5-bromo-2,2-dimethylpentan-1-ol

InChI

InChI=1S/C7H15BrO/c1-7(2,6-9)4-3-5-8/h9H,3-6H2,1-2H3

InChI Key

WMOFCIBGNJYRRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCBr)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 5-Bromo-2,2-dimethylpentan-1-ol and its analogs:

Compound Formula Molecular Weight (g/mol) Branching Functional Groups
This compound C₇H₁₅BrO 195.06 Branched (C2: 2 Me) -OH (C1), -Br (C5)
5-Bromopentan-1-ol () C₅H₁₁BrO 167.04 Linear -OH (C1), -Br (C5)
2,2-Dimethylpentan-1-ol C₇H₁₆O 116.20 Branched (C2: 2 Me) -OH (C1)
5-Amino-1-pentanol () C₅H₁₃NO 103.16 Linear -OH (C1), -NH₂ (C5)

Key Observations :

  • Molecular Weight : The bromine atom and additional methyl groups increase the molecular weight of this compound by ~28 g/mol compared to 5-Bromopentan-1-ol.

Physicochemical Properties

Boiling Point and Solubility
  • Branching vs. Linear Chains: Branched alcohols like this compound typically exhibit lower boiling points than linear analogs (e.g., 5-Bromopentan-1-ol) due to reduced surface area and weaker van der Waals forces. However, the polar -OH and -Br groups may enhance solubility in polar solvents compared to non-halogenated analogs.
  • Hydrogen Bonding : Similar to 2-(5-Bromo-2-methylphenyl)propan-2-ol (), the hydroxyl group in this compound likely participates in intermolecular hydrogen bonding, influencing crystal packing and melting behavior .
Reactivity
  • However, steric hindrance from the dimethyl groups may slow reaction kinetics compared to linear analogs .
  • Oxidation : As a primary alcohol, this compound could oxidize to a carboxylic acid, but steric effects might necessitate stronger oxidizing agents or elevated temperatures.

Preparation Methods

Reaction Mechanism

The bromine atom replaces the hydroxyl group via an SN2S_N2 mechanism. The hydroxyl group is first converted to a better leaving group (e.g., via protonation or reaction with PBr3PBr_3), followed by nucleophilic attack by bromide:

2,2-Dimethylpentan-1-ol+PBr35-Bromo-2,2-dimethylpentan-1-ol+H3PO3\text{2,2-Dimethylpentan-1-ol} + PBr3 \rightarrow \text{this compound} + H3PO_3

Optimization Parameters

  • Solvent : Non-polar solvents (e.g., CH2Cl2CH_2Cl_2) minimize side reactions like elimination.

  • Temperature : Controlled at 0–25°C to prevent overheating and decomposition.

  • Catalyst : FeBr3FeBr_3 or AlBr3AlBr_3 may enhance electrophilic substitution in aromatic systems, but are less critical here.

Performance Metrics

YieldPurityKey Conditions
85–92%≥98%PBr3PBr_3, 0°C, 4–6 h

This method is favored for its simplicity but requires careful handling of corrosive reagents.

Catalytic Dehydrobromination of 1,5-Dibromopentane

A patent (CN108046980B) describes a novel two-step synthesis starting from 1,5-dibromopentane:

Step 1: Elimination Reaction

1,5-Dibromopentane undergoes dehydrobromination in N,NN,N-dimethylformamide (DMF) with hexamethylphosphoric triamide (HMPA) as a catalyst:

1,5-DibromopentaneHMPADMF, 140°C5-Bromo-1-pentene+HBr\text{1,5-Dibromopentane} \xrightarrow[\text{HMPA}]{\text{DMF, 140°C}} \text{5-Bromo-1-pentene} + HBr

Step 2: Hydroboration-Oxidation

The intermediate alkene is subjected to hydroboration-oxidation to introduce the hydroxyl group:

5-Bromo-1-penteneBH3THFH2O2,NaOHThis compound\text{5-Bromo-1-pentene} \xrightarrow[\text{BH}3\cdot\text{THF}]{\text{H}2\text{O}_2, \text{NaOH}} \text{this compound}

Performance Metrics

StepYieldPurityConditions
176%99%140°C, 6 h, HMPA (1:0.04–0.08 ratio)
282%98%BH₃·THF, 0°C, 2 h

This route avoids hazardous bromine gas and offers scalability for industrial production.

Hydrobromination of 2,2-Dimethyl-4-penten-1-ol

Adapting methods from gemfibrozil intermediate synthesis (WO2019069321A1), hydrobromination of an unsaturated alcohol precursor provides an alternative pathway:

Reaction Scheme

2,2-Dimethyl-4-penten-1-ol+HBrThis compound\text{2,2-Dimethyl-4-penten-1-ol} + HBr \rightarrow \text{this compound}

Key Considerations

  • Regioselectivity : Anti-Markovnikov addition is achieved using radical initiators or peroxides.

  • Solvent : Hydrocarbon solvents (e.g., hexane) improve HBr solubility.

Performance Metrics

YieldPurityConditions
78%97%HBrHBr, CH2Cl2CH_2Cl_2, 40°C, 8 h

Comparative Analysis of Methods

MethodAdvantagesLimitationsIndustrial Viability
Direct BrominationShort reaction time; high yieldCorrosive reagents; safety risksModerate
DehydrobrominationScalable; high purityMulti-step; costly catalystsHigh
HydrobrominationRegioselective; mild conditionsRequires unsaturated precursorLow

Mechanistic Insights and Side Reactions

Competing Pathways

  • Elimination : Elevated temperatures or polar aprotic solvents favor alkene formation.

  • Over-bromination : Excess Br2Br_2 leads to di-substituted byproducts, mitigated by stoichiometric control.

Purification Techniques

  • Distillation : Effective due to the compound’s boiling point (195–200°C).

  • Chromatography : Silica gel chromatography resolves regioisomers.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2,2-dimethylpentan-1-ol, considering reaction conditions and catalysts?

  • Methodological Answer: A common approach involves nucleophilic substitution of a tertiary alcohol precursor (e.g., 2,2-dimethylpentan-1-ol) with hydrobromic acid (HBr). Reaction conditions such as temperature (70–80°C) and solvent selection (e.g., benzene) are critical to maximize yield . Catalysts like nickel or palladium may enhance reaction efficiency in reductive amination pathways, as seen in analogous brominated alcohol syntheses .

Q. How can researchers effectively purify this compound to achieve high yields and purity?

  • Methodological Answer: Purification via fractional distillation under reduced pressure (e.g., 0.020 bar) is recommended to isolate the compound while minimizing thermal decomposition . Recrystallization from non-polar solvents can further improve purity, with melting point analysis (e.g., 65–66°C for similar brominated compounds) serving as a quality control metric . Ensure proper ventilation and dust control during handling to avoid contamination .

Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituents and confirm the bromine position. For example, tertiary carbons adjacent to dimethyl groups show distinct splitting patterns.
  • X-ray Crystallography: Resolves steric effects from the 2,2-dimethyl group, as demonstrated in structural studies of brominated indolinones .
  • Mass Spectrometry: Confirms molecular weight (e.g., via [M+H]+ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound under varying catalytic conditions?

  • Methodological Answer:
  • Acidic Conditions (HBr): Proceeds via an SN1S_N1 mechanism due to the stability of the tertiary carbocation intermediate. Steric hindrance from the 2,2-dimethyl group may slow nucleophilic attack .
  • Metal-Catalyzed Pathways: Palladium or nickel catalysts (e.g., in reductive amination) favor SN2S_N2 mechanisms, requiring precise control of solvent polarity and base strength to avoid elimination byproducts .

Q. What strategies resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

  • Methodological Answer:
  • Cross-Validation: Combine 1^1H NMR with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals caused by steric effects .
  • Computational Modeling: Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize molecular geometry, addressing discrepancies between experimental and theoretical data .

Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer: The 2,2-dimethyl groups create significant steric hindrance, reducing reaction rates in SN2S_N2 pathways. Kinetic studies under controlled conditions (e.g., using polar aprotic solvents like DMSO) can quantify steric effects, while isotopic labeling (18^{18}O) tracks regioselectivity in substitution reactions .

Q. What experimental controls are critical when studying the thermal stability of this compound under different atmospheric conditions?

  • Methodological Answer:
  • Atmospheric Controls: Use inert gas (N2_2) to prevent oxidation and moisture-sensitive techniques (e.g., gloveboxes) to avoid hydrolysis .
  • Thermogravimetric Analysis (TGA): Monitors decomposition temperatures, with comparisons to brominated analogs (e.g., 5-Bromo-2-oxindole, mp 219–221°C) .

Q. How can researchers design comparative studies to assess the biological activity of this compound derivatives?

  • Methodological Answer:
  • Case Study Framework: Adopt methodologies from comparative political science, where variables like substituent groups (e.g., trifluoromethyl vs. methyl) are tested against biological targets .
  • In Silico Screening: Molecular docking simulations predict binding affinities, followed by in vitro assays (e.g., enzyme inhibition) to validate activity .

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